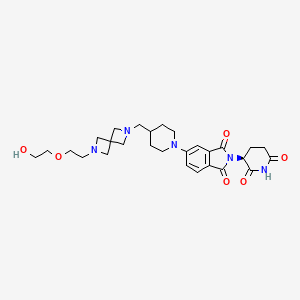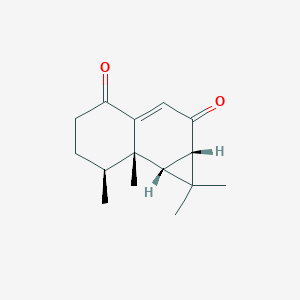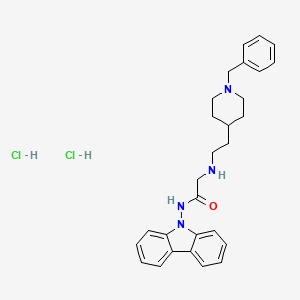
Ebov-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ebov-IN-2 is a small molecule inhibitor specifically designed to target the Ebola virus (EBOV). This compound has shown promising antiviral activity by inhibiting the entry and replication of the virus in host cells. The Ebola virus is a member of the Filoviridae family and is known for causing severe hemorrhagic fever with high mortality rates. The development of this compound represents a significant advancement in the search for effective treatments against Ebola virus disease.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ebov-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
- Formation of the core scaffold through a series of condensation reactions.
- Introduction of specific substituents via nucleophilic substitution or electrophilic addition reactions.
- Purification and isolation of the final product using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves:
- Scaling up the reaction conditions to accommodate larger quantities of starting materials.
- Implementing continuous flow chemistry to enhance reaction efficiency.
- Utilizing advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
化学反应分析
Types of Reactions: Ebov-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing the compound’s stability and efficacy.
Substitution: Nucleophilic and electrophilic substitution reactions are used to introduce or replace specific substituents on the core structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions to achieve the desired substitutions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their antiviral activity.
科学研究应用
Ebov-IN-2 has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable tool for studying the chemical properties and reactivity of small molecule inhibitors.
Biology: this compound is used to investigate the molecular mechanisms of Ebola virus entry and replication in host cells.
Medicine: The compound is being explored as a potential therapeutic agent for treating Ebola virus disease, with ongoing preclinical and clinical studies.
Industry: this compound is utilized in the development of antiviral drugs and diagnostic assays for detecting Ebola virus infections.
作用机制
Ebov-IN-2 exerts its antiviral effects by targeting the Ebola virus glycoprotein (GP), which is essential for viral entry into host cells. The compound binds to the GP, preventing its interaction with the host cell receptor Niemann-Pick C1 (NPC1). This inhibition blocks the fusion of the viral and host cell membranes, thereby preventing the release of the viral genome into the host cell cytoplasm. Additionally, this compound may interfere with the viral replication process by disrupting the function of viral proteins involved in RNA synthesis.
相似化合物的比较
Embelin: A small molecule that inhibits the interaction between Ebola virus nucleoprotein and VP30 protein.
Kobe2602: Another inhibitor targeting the VP30-nucleoprotein interaction.
Tilorone: Identified as an active molecule against Ebola virus in vitro.
Pyronaridine: Exhibits antiviral activity against Ebola virus.
Quinacrine: Another compound with in vitro activity against Ebola virus.
Uniqueness of Ebov-IN-2: this compound is unique due to its specific mechanism of action targeting the Ebola virus glycoprotein, which is crucial for viral entry. This distinct mode of inhibition sets it apart from other compounds that may target different viral proteins or pathways. Additionally, this compound has shown promising results in preclinical studies, highlighting its potential as a therapeutic agent for Ebola virus disease.
属性
分子式 |
C28H34Cl2N4O |
|---|---|
分子量 |
513.5 g/mol |
IUPAC 名称 |
2-[2-(1-benzylpiperidin-4-yl)ethylamino]-N-carbazol-9-ylacetamide;dihydrochloride |
InChI |
InChI=1S/C28H32N4O.2ClH/c33-28(30-32-26-12-6-4-10-24(26)25-11-5-7-13-27(25)32)20-29-17-14-22-15-18-31(19-16-22)21-23-8-2-1-3-9-23;;/h1-13,22,29H,14-21H2,(H,30,33);2*1H |
InChI 键 |
DCBGRZKBCDOWCS-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1CCNCC(=O)NN2C3=CC=CC=C3C4=CC=CC=C42)CC5=CC=CC=C5.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane](/img/structure/B12382627.png)

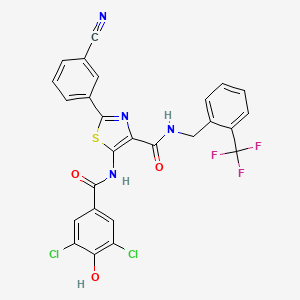
![trisodium;[(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-[(E)-but-2-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B12382637.png)
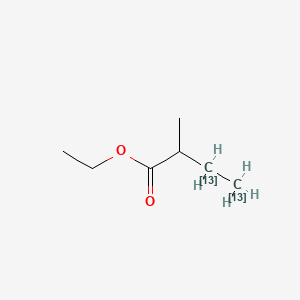

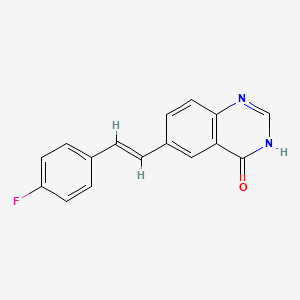
![N-(1-[1,1-di(pyridin-2-yl)ethyl]-6-{1-methyl-6-oxo-5-[(piperidin-4-yl)amino]-1,6-dihydropyridin-3-yl}-1H-indol-4-yl)ethanesulfonamide](/img/structure/B12382674.png)
![2-[[(2S)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;tetrahydrochloride](/img/structure/B12382678.png)
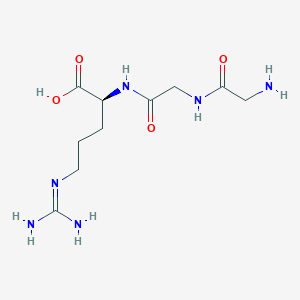
![N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[[4-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-oxo-1H-1,2,4-triazol-4-yl]phenyl]methyl]piperazin-1-yl]methyl]piperidin-1-yl]pyridazine-3-carboxamide](/img/structure/B12382680.png)
